Reproductive Toxicity Avoidance Compared to N‑Methyl‑2‑pyrrolidone (NMP) and N,N‑Dimethylformamide (DMF)
3‑Methoxy‑N,N‑dimethylpropanamide (as KJCMPA‑100) has been evaluated under OECD Guideline 414 for prenatal developmental toxicity and is reported not to exhibit reproductive toxicity . In contrast, N‑methyl‑2‑pyrrolidone (NMP) is classified as a reproductive toxicant in the EU under CLP and has been shown to impair male fertility in animal studies at 1000 mg kg⁻¹ [1]. This difference enables regulatory‑compliant substitution of NMP and DMF in industrial processes where worker safety and REACH restrictions are critical selection criteria.
| Evidence Dimension | Reproductive Toxicity (Prenatal Developmental) |
|---|---|
| Target Compound Data | Negative – no reproductive toxicity observed (OECD 414 study) |
| Comparator Or Baseline | NMP – positive reproductive toxicant; male infertility at 1000 mg kg⁻¹ in rats; DMF – similarly restricted |
| Quantified Difference | Qualitative: non‑reprotoxic vs. known reproductive toxicants |
| Conditions | OECD 414 prenatal developmental toxicity study (target); NMP: 90‑day male rat reproductive toxicity study |
Why This Matters
Procurement of a non‑reprotoxic solvent reduces regulatory burden and occupational health risks compared to NMP or DMF, directly impacting total cost of use and process licensure.
- [1] Assessment of Reproductive Toxicity and Gonadotoxic Potential of N-Methyl-2-Pyrrolidone in Male Rats. International Journal of Toxicology, 2008. View Source
